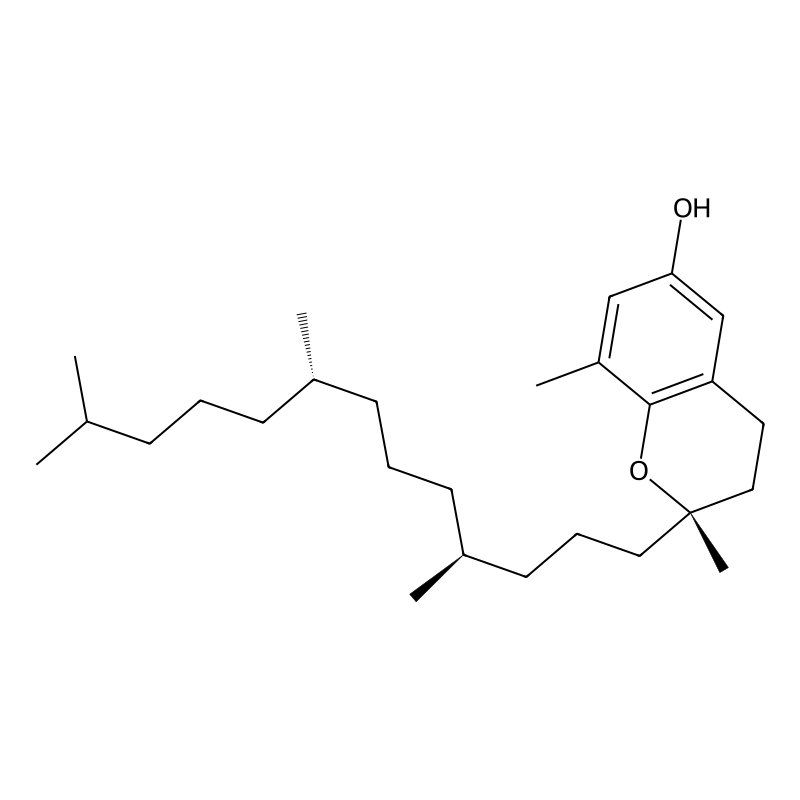delta-Tocopherol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antioxidant Activity
Like other forms of vitamin E, delta-tocopherol can neutralize free radicals, which are unstable molecules that can damage cells. Source: National Institutes of Health: )
Cell Signaling
Delta-topherol may play a role in cell signaling pathways, influencing how cells communicate with each other. Source: National Institutes of Health: )
Potential Health Effects
Some studies suggest delta-tocopherol may have benefits for certain health conditions, but more research is needed. These areas of investigation include:
Delta-tocopherol is one of the four primary forms of tocopherols, which are organic compounds recognized for their vitamin E activity. It is classified as a fat-soluble antioxidant and is known for its unique chemical structure, which includes a chromanol ring with a long hydrophobic side chain. Its chemical formula is and it has an E number designation of E309 when used as a food additive . Unlike alpha-tocopherol, which is the most studied form, delta-tocopherol exhibits distinct biological activities and antioxidant properties, making it an important compound in both nutrition and food preservation.
The specific mechanism of action of delta-tocopherol within the human body is still under investigation. However, its antioxidant properties are believed to play a role. Delta-tocopherol might scavenge free radicals, protecting cells from oxidative damage linked to various chronic diseases []. Additionally, research suggests delta-tocopherol may have unique biological effects beyond its antioxidant role, potentially impacting cell signaling pathways.
In lipid systems, delta-tocopherol can inhibit lipid peroxidation by reacting with lipid peroxyl radicals. Studies indicate that it does not elevate lipid oxidation levels significantly under low oxygen conditions, making it one of the more stable tocopherols compared to its counterparts .
Delta-tocopherol exhibits various biological activities, including antioxidant properties that protect cellular membranes from oxidative damage. It has been shown to have anti-inflammatory effects and may play a role in reducing the risk of chronic diseases such as cardiovascular diseases and certain cancers . Research suggests that delta-tocopherol may be particularly effective in protecting against oxidative stress due to its ability to scavenge free radicals efficiently.
Moreover, delta-tocopherol has been observed to modulate immune responses and may influence gene expression related to inflammation and apoptosis . Its unique structure allows it to interact differently with biological systems compared to alpha- and gamma-tocopherols.
Delta-tocopherol can be synthesized through several methods:
- Natural Extraction: It is commonly extracted from vegetable oils such as soybean oil, sunflower oil, and corn oil, where it naturally occurs alongside other tocopherols.
- Chemical Synthesis: Delta-tocopherol can also be synthesized chemically through multi-step organic reactions involving phenolic compounds and alkylating agents. This method allows for the production of pure delta-tocopherol but is less common than extraction from natural sources.
- Biotechnological Approaches: Recent advancements have explored using microbial fermentation processes to produce tocopherols, including delta-tocopherol, by manipulating specific strains of bacteria or yeast that can biosynthesize these compounds .
Delta-tocopherol has several applications across various fields:
- Nutritional Supplements: As a form of vitamin E, delta-tocopherol is included in dietary supplements aimed at providing antioxidant support.
- Food Preservation: Due to its antioxidant properties, delta-tocopherol is used as a food additive (E309) to prevent rancidity in oils and fats.
- Cosmetics: It is incorporated into skincare products for its protective effects against oxidative damage and skin aging.
- Pharmaceuticals: Research into its potential therapeutic roles continues, particularly regarding its anti-inflammatory and anticancer properties.
Delta-tocopherol belongs to a family of tocopherols that share similar structures but exhibit different biological activities. The primary similar compounds include:
- Alpha-Tocopherol: The most studied form of vitamin E; known for its potent antioxidant activity but may promote lipid oxidation under certain conditions.
- Beta-Tocopherol: Less common than alpha- or gamma-tocopherols; exhibits some antioxidant properties but is not as effective as alpha or delta forms.
- Gamma-Tocopherol: Found in high amounts in certain vegetable oils; has unique anti-inflammatory properties but may not be as effective in preventing lipid oxidation compared to delta-tocopherol.
Comparison TableCompound Antioxidant Activity Stability Unique Properties Delta-Tocopherol High High Synergistic effects with flavonoids Alpha-Tocopherol Very High Moderate Stronger vitamin activity Beta-Tocopherol Moderate Moderate Less common Gamma-Tocopherol High Moderate Anti-inflammatory effects
| Compound | Antioxidant Activity | Stability | Unique Properties |
|---|---|---|---|
| Delta-Tocopherol | High | High | Synergistic effects with flavonoids |
| Alpha-Tocopherol | Very High | Moderate | Stronger vitamin activity |
| Beta-Tocopherol | Moderate | Moderate | Less common |
| Gamma-Tocopherol | High | Moderate | Anti-inflammatory effects |
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 48 of 49 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Pharmacology
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern







